2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O3/c28-21-12-10-19(11-13-21)17-29-16-14-22-23(27(29)32)7-3-9-25(22)33-18-26(31)30-15-4-6-20-5-1-2-8-24(20)30/h1-3,5,7-13H,4,6,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKESQDDFGFPGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple stepsCommon reagents used in these reactions include bromine, quinoline, and isoquinoline derivatives, along with various catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups, such as fluorine, chlorine, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline or isoquinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 809.6 g/mol. The structure features a bromophenyl group and a tetrahydroquinoline moiety, which are significant for its biological activity.
Medicinal Applications
The primary focus of research on this compound has been its antitumor and antimicrobial properties:
- Antitumor Activity : Preliminary studies have indicated that derivatives of tetrahydroisoquinoline exhibit selective cytotoxicity against various cancer cell lines. The presence of the tetrahydroquinoline structure is believed to enhance this activity by interacting with specific cellular targets involved in cancer progression .
- Antimicrobial Properties : Compounds containing bromophenyl groups have shown promising results against bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Several case studies highlight the effectiveness of this compound in therapeutic applications:
- Cancer Treatment : A study demonstrated that a similar tetrahydroisoquinoline derivative exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7). The compound was able to induce apoptosis and inhibit cell proliferation effectively .
- Antimicrobial Testing : Another research project evaluated the antimicrobial efficacy of derivatives containing the bromophenyl moiety against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrahydroisoquinoline Derivatives
The compound’s closest analogs differ in substituent groups. For example:
- 2-[(4-Bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one (CAS 850904-18-6): Replaces the tetrahydroquinoline group with pyrrolidin-1-yl, reducing aromaticity and altering steric hindrance. This may decrease binding affinity to quinoline-specific targets but improve solubility due to pyrrolidine’s polarity .
- 1-(4-{5-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-methoxyphenoxy}benzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol (CAS 64215-93-6): Incorporates methoxy and methyl groups, enhancing electron-donating effects and steric bulk. Such modifications could improve metabolic stability but reduce cell permeability .
Physicochemical Properties
- Solubility: The tetrahydroquinoline moiety may reduce aqueous solubility relative to pyrrolidine-containing analogs, as seen in the lower polarity of fused bicyclic systems .
Crystallographic Analysis
Crystallography tools like SHELXL and WinGX are critical for resolving such compounds’ 3D structures. The tetrahydroquinoline group’s rigidity may facilitate crystal packing, aiding in X-ray diffraction studies .
Data Tables
Table 1: Key Properties of Comparable Compounds
| Compound | Molecular Weight | logP (Calculated) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 554.4 | 4.2 | <0.1 (Water) |
| Pyrrolidine Analog (CAS 850904-18-6) | 511.3 | 3.8 | 0.5 (Water) |
| Methoxy-Methyl Analog (CAS 64215-93-6) | 654.8 | 5.1 | <0.01 (Water) |
Biological Activity
The compound 2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds noted for their diverse biological activities. This article examines the biological activity of this specific compound, highlighting its potential therapeutic applications based on existing research.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline derivatives are recognized for their broad spectrum of biological activities, including:
The structural diversity of THIQ derivatives allows for significant variation in their biological activity, which is often influenced by the presence and position of functional groups .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the biological activity of THIQ derivatives can be modulated by:
- Electron-donating and electron-withdrawing groups : These groups can enhance or inhibit the interaction of the compound with biological targets.
- Heterocyclic functional groups : The incorporation of these groups can significantly alter the pharmacological profile of THIQ derivatives .
For the compound , the presence of a bromophenyl group and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of THIQ derivatives. For instance:
- Compounds similar to the one in focus have shown significant inhibition of cancer cell lines, including colon cancer and breast cancer cells. The IC50 values for some THIQ derivatives have been reported in the range of 0.9 μM to 10.7 μM against various cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of THIQ derivatives are also notable. Research indicates that certain THIQ compounds exhibit effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways .
Case Studies and Research Findings
- Case Study on Antitumor Activity :
- Case Study on Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/LC50 Values |
|---|---|---|---|
| Compound A | Antitumor | Colon Cancer Cell Lines | 0.9 - 10.7 μM |
| Compound B | Antimicrobial | Staphylococcus aureus | LC50 0.2421 μg/mL |
| Compound C | Anti-inflammatory | In vitro assays | Not specified |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols focusing on coupling reactions and functional group transformations. Key steps include:
- Step 1 : Formation of the tetrahydroisoquinolinone core via cyclization under acidic conditions (e.g., HCl/EtOH at 80°C).
- Step 2 : Introduction of the 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy group using a nucleophilic substitution reaction (K₂CO₃, DMF, 60°C).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization strategies include adjusting solvent polarity, temperature, and catalyst loading (e.g., using Pd-based catalysts for coupling steps) .
Q. Which analytical techniques are critical for structural elucidation?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : For crystallographic confirmation of the 3D structure, particularly the tetrahydroquinoline and isoquinolinone moieties .
Q. How can preliminary biological activity screening be designed?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at concentrations of 1–100 µM.
- Enzyme inhibition : Screen against kinases or proteases (IC₅₀ determination via fluorescence-based assays).
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) to validate results .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side products?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times.
- Catalyst optimization : Screen Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.
- Side product analysis : Characterize byproducts (e.g., dimerization products) via LC-MS and adjust stoichiometry (e.g., limiting reagent ratios) .
Q. How should discrepancies in biological activity data across studies be resolved?
- Assay standardization : Compare protocols for cell viability assays (e.g., MTT vs. ATP-based luminescence).
- Structural analogs : Cross-reference activity data with structurally similar compounds (e.g., thiazolo-triazol derivatives with bromine/methoxy groups, which show variable antimicrobial vs. anticancer activity) .
- Dose-response validation : Repeat experiments with extended concentration ranges (0.1–200 µM) to confirm IC₅₀ trends .
Q. What methodologies are suitable for studying environmental fate and biodegradation?
- Environmental partitioning : Measure logP (octanol-water partition coefficient) to predict bioavailability.
- Degradation studies : Use HPLC-MS to track compound breakdown in simulated environmental conditions (e.g., UV light, pH 5–9).
- Ecotoxicology : Assess toxicity in model organisms (e.g., Daphnia magna) via OECD 202 guidelines .
Q. How can quantitative structure-activity relationship (QSAR) models guide derivative design?
- Descriptor selection : Use computational tools (e.g., MOE, Schrödinger) to calculate electronic (HOMO/LUMO) and steric (molar refractivity) parameters.
- Activity cliffs : Identify substituents (e.g., replacing bromine with chlorine) that cause abrupt changes in potency.
- Validation : Compare predicted vs. experimental IC₅₀ values for 10–15 derivatives to refine models .
Key Notes
- Contradictions : Variability in biological activity (e.g., antimicrobial vs. anticancer) may arise from assay conditions or cell line specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
